In Vivo Analgesic Potency of 2-Pyrrolidino Core vs. 2-Piperidino and 2-Morpholino Analogs
The 5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl) derivative retains the 2-pyrrolidino substituent, which in the 5-unsubstituted parent scaffold (compound 10a) confers superior analgesic activity relative to its 2-piperidino (10b) and 2-morpholino (10c) analogs in the acetic acid-induced writhing model. This quantitative rank order establishes the 2-pyrrolidino group as the optimal pharmacophoric feature for pain efficacy within this chemotype [1].
| Evidence Dimension | In vivo analgesic activity (acetic acid writhing test, mice) |
|---|---|
| Target Compound Data | Compound 10a (5-unsubstituted analog): 58.2% inhibition of writhing at 10 mg/kg i.p. |
| Comparator Or Baseline | Compound 10b (2-piperidino analog): 33.8% inhibition; Compound 10c (2-morpholino analog): 28.1% inhibition |
| Quantified Difference | 10a is 1.72-fold more active than 10b and 2.07-fold more active than 10c |
| Conditions | Acetic acid-induced writhing model in mice; compounds administered intraperitoneally at 10 mg/kg; reference drug analgin (metamizole) showed 62.4% inhibition |
Why This Matters
The 2-pyrrolidino substituent, retained in the target compound, is the driving force for in vivo analgesic efficacy, directly informing procurement for pain research programs.
- [1] DEMCHENKO, A.; BOBKOVA, L.; YADLOVSKIY, O.; BUCHTIAROVA, T.; DEMCHENKO, S. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Sci. Pharm. 2016, 84, 255-268. Table 2. View Source
